2-(azidomethyl)-1H-benzo[d]imidazole
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Overview
Description
2-(Azidomethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of azido compounds and benzimidazoles It is characterized by the presence of an azidomethyl group attached to the benzimidazole ring
Mechanism of Action
Target of Action
Imidazole and benzimidazole rings, which are key components of this compound, are known to interact with a variety of therapeutic targets due to their special structural features and electron-rich environment .
Mode of Action
It’s worth noting that azido impurities, which are structurally similar to the azidomethyl group in this compound, are known to be highly reactive towards dna, leading to an increased risk of cancer . This suggests that the compound may interact with DNA or other cellular components in a similar manner.
Biochemical Pathways
Imidazole-containing compounds are known to be involved in a variety of biological processes, including the biosynthesis of histidine and purines . Therefore, it’s possible that 2-(azidomethyl)-1H-benzo[d]imidazole could interact with these or similar pathways.
Result of Action
Given the potential reactivity of the azidomethyl group with dna, it’s possible that the compound could cause dna damage or other cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)-1H-benzo[d]imidazole typically involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then isolated by extraction with diethyl ether and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through azide-alkyne cycloaddition (click chemistry).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as trimethylphosphine and water via the Staudinger reduction.
Oxidation Reactions: Under certain conditions, the benzimidazole ring can undergo oxidation reactions.
Common Reagents and Conditions
Substitution: Copper(I) sulfate and sodium ascorbate are commonly used catalysts for azide-alkyne cycloaddition reactions.
Reduction: Trimethylphosphine and water are used for the Staudinger reduction.
Oxidation: Various oxidizing agents can be employed depending on the desired product.
Major Products Formed
Triazoles: Formed through azide-alkyne cycloaddition.
Amines: Formed through the reduction of the azido group.
Scientific Research Applications
2-(Azidomethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Biology: Employed in the study of biomolecular interactions and as a probe for RNA structure profiling.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)nicotinic acid imidazolide: Similar in structure but contains a nicotinic acid moiety.
Imidazoline Derivatives: Share the imidazole ring but differ in the substitution pattern and biological activity.
Uniqueness
2-(Azidomethyl)-1H-benzo[d]imidazole is unique due to its azidomethyl group, which allows for versatile chemical modifications and applications in click chemistry. Its ability to form stable triazole linkages and undergo reduction to amines makes it a valuable tool in various scientific fields.
Properties
IUPAC Name |
2-(azidomethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-13-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBGQDLQSXNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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